molecular formula C10H8BrN B1337802 1-Amino-2-bromonaphthalene CAS No. 771-14-2

1-Amino-2-bromonaphthalene

Cat. No. B1337802
CAS RN: 771-14-2
M. Wt: 222.08 g/mol
InChI Key: YEHNFUTUJAFCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-bromonaphthalene is a chemical compound that is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. It contains an amino group (-NH2) attached to the first carbon of the naphthalene ring and a bromine atom attached to the second carbon. This structure makes it a useful intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of 1-Amino-2-bromonaphthalene and its derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminonaphthalenes mediated by copper(II) has been shown to result in the formation of binaphthyls and carbazoles, depending on the specific substrates used . Additionally, the palladium-catalyzed annulation of alkynes by (2-Iodophenyl)acetonitrile has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, which suggests potential pathways for the synthesis of brominated derivatives .

Molecular Structure Analysis

The molecular structure of 1-Amino-2-bromonaphthalene derivatives can be complex, with the potential for tautomerism as seen in protonated aminonaphthalenes. These tautomers can have the proton on the amino group or on the naphthalene moiety, which affects their electronic spectra and properties . The Schiff base derived from 1-aminonaphthalene has been characterized crystallographically, indicating the potential for detailed structural analysis of related compounds .

Chemical Reactions Analysis

1-Amino-2-bromonaphthalene can undergo various chemical reactions due to the presence of both amino and bromo functional groups. The amino group can participate in the formation of Schiff bases, as demonstrated by the reaction of 1-aminonaphthalene with 2-hydroxy-3-methoxybenzaldehyde . The bromo group, on the other hand, is a good leaving group that can facilitate nucleophilic substitution reactions, which can be useful in further functionalizing the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-bromonaphthalene derivatives can vary widely. For example, the Schiff base of 1-aminonaphthalene exhibits antimicrobial activities, which could be attributed to its molecular structure . The electronic spectra of protonated aminonaphthalenes have been studied, showing the influence of tautomerism on their photophysical properties . Additionally, the synthesis of polymers from aminonaphthalenes indicates that these compounds can have distinct morphologies and electrical conductivities, which are important for their applications in materials science .

Scientific Research Applications

DNA-Binding Fluorophores Synthesis

1-Amino-2-bromonaphthalene derivatives have been utilized in the synthesis of DNA-binding fluorophores. Kingsbury et al. (2019) developed a practical synthesis route for tricyclic 2-amino-6-bromonaphthalenes, which are critical intermediates in modifying the tertiary aminonaphthalene core of DANPY. This biocompatible chromophore has shown potential in staining various cellular targets, indicating its significance in biophotonics and membrane staining applications (Kingsbury et al., 2019).

Colorimetric Sensor for Cysteine Detection

Shang et al. (2016) explored the application of 2-bromonaphthalene-1,4-dione as a colorimetric sensor for detecting cysteine in water solutions and bovine serum albumin. The study demonstrated the compound's selective and sensitive detection capabilities, highlighting its potential as a practical tool in biochemical and medical research (Shang et al., 2016).

Selective Detection of Hg2+ and Ni2+ Ions

Aggrwal et al. (2021) investigated the reaction products of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, resulting in compounds capable of selectively detecting Hg2+ and Ni2+ ions. This study suggests the potential of 1-amino-2-bromonaphthalene derivatives in developing selective ion detection systems (Aggrwal et al., 2021).

Microwave-Assisted Amination

Wang et al. (2003) demonstrated the rapid synthesis of 1-aminonaphthalenes, including 1-amino-2-bromonaphthalene derivatives, via palladium-catalyzed aryl amination under microwave conditions. This method presents a faster and more efficient route for synthesizing such compounds, which are valuable in organic synthesis and pharmaceutical research (Wang et al., 2003).

Reduction to Naphthalene

Hanson et al. (2015) explored the use of bispyridinylidene organic reducing agents to effectively convert 1-bromonaphthalene to naphthalene under mild conditions. This study showcases the application of 1-amino-2-bromonaphthalene derivatives in organic reduction reactions, contributing to the development of new reductants in synthetic chemistry (Hanson et al., 2015).

Safety And Hazards

1-Amino-2-bromonaphthalene can cause skin and eye irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment when handling this compound .

Future Directions

While the future directions for 1-Amino-2-bromonaphthalene are not specified in the retrieved data, its potential uses in the synthesis of biaryl compounds and other useful compounds suggest that it may have applications in various areas of organic chemistry .

properties

IUPAC Name

2-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHNFUTUJAFCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447278
Record name 1-Amino-2-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-bromonaphthalene

CAS RN

771-14-2
Record name 1-Amino-2-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-2-bromonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of naphthalen-1-amine (10 g, 69.8 mmol) in N,N-dimethylformamide (50 mL) at 0° C. was added N-bromosuccinimide (12.4 g, 69.8 mmol) in N,N-dimethylformamide (50 mL). The reaction mixture stirred for 1 hour before the addition of water (400 mL). The product was extracted with ethyl acetate (3×200 mL), and the combined ethyl acetate washes were extracted with brine (3×50 mL). The ethyl acetate was concentrated, and the crude material was purified by flash chromatography (0-20% ethyl acetate/hexanes) to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.15-8.24 (m, 1H) 7.73-7.82 (m, 1H) 7.40-7.52 (m, 3H) 7.07 (d, J=8.82 Hz, 1H) 5.87 (s, 2H); MS (APCI+) m/z 222.0 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-bromonaphthalene
Reactant of Route 2
Reactant of Route 2
1-Amino-2-bromonaphthalene
Reactant of Route 3
1-Amino-2-bromonaphthalene
Reactant of Route 4
Reactant of Route 4
1-Amino-2-bromonaphthalene
Reactant of Route 5
Reactant of Route 5
1-Amino-2-bromonaphthalene
Reactant of Route 6
1-Amino-2-bromonaphthalene

Citations

For This Compound
6
Citations
SM Barolo, AE Lukach, RA Rossi - The Journal of Organic …, 2003 - ACS Publications
… The syntheses of benzo[e]- and benzo[g]indoles have been performed by reaction of 2-amino-1-bromo- and 1-amino-2-bromonaphthalene with the anion of pinacolone, respectively. …
Number of citations: 54 pubs.acs.org
RA Rossi, AB Pierini, AN Santiago - Organic Reactions, 2004 - Wiley Online Library
… Benzo[e]‐ and benzo[g]indoles can be synthesized through the reaction of 1‐bromo‐2‐amino‐ or 1‐amino‐2‐bromonaphthalene with the anions of pinacolone (67% and 82% yields of …
Number of citations: 76 onlinelibrary.wiley.com
RA Rossi, A Postigo - Current Organic Chemistry, 2003 - ingentaconnect.com
… of the SRN1 mechanism with respect to the synthesis of benzo[e] and benzo[g]indoles is reinforced through the reaction of 2-amino-1-bromo or 1-amino-2bromonaphthalene with the …
Number of citations: 19 www.ingentaconnect.com
AL Ruchelman - 2002 - search.proquest.com
… The substrates for diazotization are formed by Stille coupling of 2- or 3-(trimethylstannyl)-5,6-methylenedioxypyridine with 1-amino-2 -bromonaphthalene 11. The synthesis of 11 was …
Number of citations: 2 search.proquest.com
O Palata - 2013 - dspace.cuni.cz
The objective of this Thesis was to prepare thiophenohelicenes by [2+2+2] cyclotrimerization of aromatic triynes, namely dithiopheno[5]helicene, dithiopheno[6]helicene and trithiopheno…
Number of citations: 0 dspace.cuni.cz
KC Majumdar, N De, D Ghosh, S Ponra, B Roy - Synthesis, 2011 - thieme-connect.com
… Both 1-amino-2-bromonaphthalene (1e) and 2-amino-1-bromonaphthalene (1f) afforded the 2-aminothiazole derivatives 4m-o in moderate yields. Thus, the same protocol also worked …
Number of citations: 11 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.